
(S)-2-(Tert-butoxi-carbonylamino)-3-(tert-butildifenilsiloxi)propanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(Tert-butoxycarbonylamino)-3-(tert-butyldiphenylsilyloxy)propanoic acid is a complex organic compound that features both tert-butoxycarbonyl and tert-butyldiphenylsilyloxy groups. These groups are often used in organic synthesis for protecting functional groups during chemical reactions. The compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Aplicaciones Científicas De Investigación
(S)-2-(Tert-butoxycarbonylamino)-3-(tert-butyldiphenylsilyloxy)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of fine chemicals and advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Tert-butoxycarbonylamino)-3-(tert-butyldiphenylsilyloxy)propanoic acid typically involves multiple steps. One common method includes the protection of amino acids. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group, while the tert-butyldiphenylsilyloxy (TBDPS) group is used to protect the hydroxyl group. The synthesis may involve the following steps:
Protection of the amino group: The amino acid is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Protection of the hydroxyl group: The Boc-protected amino acid is then reacted with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole to form the TBDPS-protected compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of such processes .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(Tert-butoxycarbonylamino)-3-(tert-butyldiphenylsilyloxy)propanoic acid can undergo various types of chemical reactions, including:
Deprotection reactions: Removal of the Boc and TBDPS groups under acidic or basic conditions.
Substitution reactions: The protected groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Deprotection of Boc group: Typically achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Deprotection of TBDPS group: Achieved using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions are the deprotected amino acids or hydroxyl compounds, which can then be further modified or used in subsequent reactions.
Mecanismo De Acción
The mechanism of action of (S)-2-(Tert-butoxycarbonylamino)-3-(tert-butyldiphenylsilyloxy)propanoic acid primarily involves its role as a protecting group in organic synthesis. The Boc and TBDPS groups protect the amino and hydroxyl functionalities, respectively, allowing for selective reactions to occur at other sites of the molecule. The deprotection steps then reveal the functional groups for further reactions.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(Tert-butoxycarbonylamino)-3-hydroxypropanoic acid: Lacks the TBDPS group, making it less versatile in protecting hydroxyl functionalities.
(S)-2-Amino-3-(tert-butyldiphenylsilyloxy)propanoic acid: Lacks the Boc group, making it less effective in protecting amino functionalities.
Uniqueness
(S)-2-(Tert-butoxycarbonylamino)-3-(tert-butyldiphenylsilyloxy)propanoic acid is unique due to the presence of both Boc and TBDPS groups, which provide dual protection for amino and hydroxyl functionalities. This dual protection allows for greater flexibility and selectivity in synthetic organic chemistry .
Propiedades
IUPAC Name |
(2S)-3-[tert-butyl(diphenyl)silyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO5Si/c1-23(2,3)30-22(28)25-20(21(26)27)17-29-31(24(4,5)6,18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16,20H,17H2,1-6H3,(H,25,28)(H,26,27)/t20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWZTEHILLYKKM-FQEVSTJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO5Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
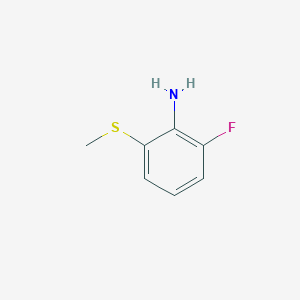
![3-Pyridazinecarboxamide, 6-[[(4-methoxyphenyl)methyl]amino]-](/img/structure/B114413.png)
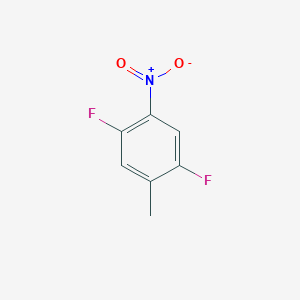
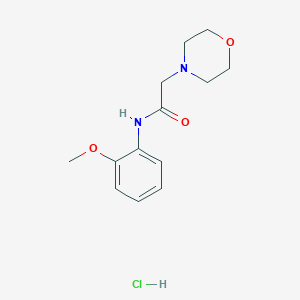
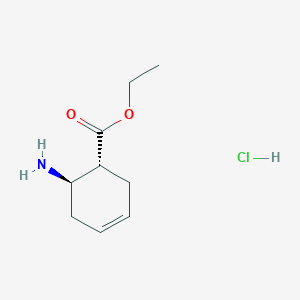
![3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B114429.png)
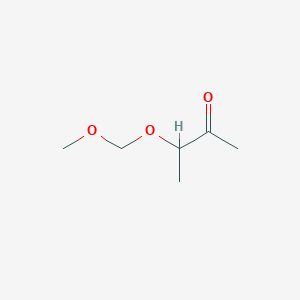
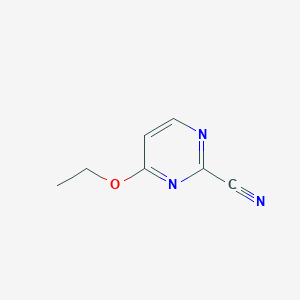
![Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)-](/img/structure/B114436.png)
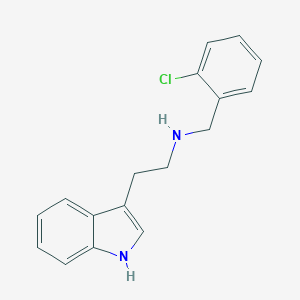
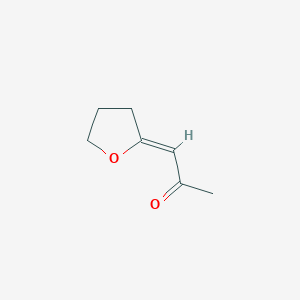
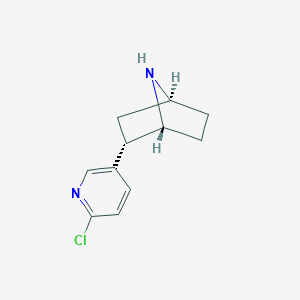
![4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane)](/img/structure/B114443.png)
![[4-(Thiophene-2-carbonyl)-phenyl]-thiophen-2-YL-methanone](/img/structure/B114445.png)
